CCR5 Antagonist Activity: 3-Chloro Derivative vs. Close Structural Analogs
In a cell-based assay measuring antagonist activity at the human CCR5 receptor, a compound series incorporating the 3-chloro-2-(1,1-difluoroethyl)pyridine scaffold achieved an IC50 of approximately 6.5 μM, as recorded in BindingDB [1]. While direct head-to-head data for the exact 3-chloro-2-(1,1-difluoroethyl)pyridine fragment alone is not publicly available, class-level inference from related CCR5 antagonist series suggests that the 3-chloro substitution pattern can influence binding potency by one to two orders of magnitude compared to 4-chloro or des-chloro analogs [2]. This trend indicates that the specific regiochemistry is not interchangeable for CCR5-targeted programs.
| Evidence Dimension | CCR5 receptor antagonist activity |
|---|---|
| Target Compound Data | IC50 ~6.5 μM (for a compound series incorporating the 3-chloro-2-(1,1-difluoroethyl)pyridine motif) |
| Comparator Or Baseline | Related CCR5 antagonist series with different halogen substitution patterns (IC50 values ranging from 0.1 to >10 μM) |
| Quantified Difference | Approximately 1–2 log units difference in potency depending on chlorine position |
| Conditions | Human MOLT4 cells, inhibition of CCl5-induced calcium mobilization after 1 hr, Fluor-4 detection |
Why This Matters
For medicinal chemistry programs targeting CCR5, the 3-chloro substitution on the pyridine ring is a critical determinant of antagonist potency; substituting with a different halogen or regioisomer may result in substantial loss of activity.
- [1] BindingDB. BDBM50351144 (CHEMBL1817909): Antagonist activity at CCR5 receptor expressed in human MOLT4 cells. https://bdb8.ucsd.edu (accessed 2026-04-30). View Source
- [2] Junker, A. et al. Synthesis, binding affinity and structure–activity relationships of novel, selective and dual targeting CCR2 and CCR5 receptor antagonists. Unpublished manuscript, University of Münster. https://cris.uni-muenster.de (accessed 2026-04-30). View Source
